molecular formula C25H19I2N7O3 B15012541 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide

Cat. No.: B15012541
M. Wt: 719.3 g/mol
InChI Key: QENYLAHJNFHMBQ-ULPWCQAASA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, benzimidazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide involves multiple steps, starting with the preparation of the oxadiazole and benzimidazole intermediates. The oxadiazole ring can be synthesized through nitration, oxidation, and coupling reactions . The benzimidazole ring is typically formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The final step involves the condensation of the benzimidazole and oxadiazole intermediates with the appropriate hydrazide derivative under controlled conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The oxadiazole and benzimidazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The hydrazide moiety can form covalent bonds with target proteins, enhancing the compound’s potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19I2N7O3

Molecular Weight

719.3 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H19I2N7O3/c26-17-10-16(23(18(27)11-17)36-14-15-6-2-1-3-7-15)12-29-31-21(35)13-34-20-9-5-4-8-19(20)30-25(34)22-24(28)33-37-32-22/h1-12H,13-14H2,(H2,28,33)(H,31,35)/b29-12-

InChI Key

QENYLAHJNFHMBQ-ULPWCQAASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)/C=N\NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Origin of Product

United States

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